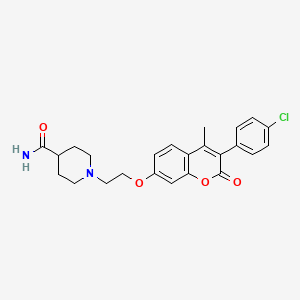

1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Description

1-(2-((3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthetic coumarin derivative with a hybrid structure combining a chromen-2-one core, a 4-chlorophenyl substituent, and a piperidine-4-carboxamide side chain. The coumarin scaffold is known for its pharmacological versatility, including anticoagulant, antimicrobial, and anticancer activities . This compound has been studied for its structural uniqueness, particularly its ether-linked ethyl-piperidine chain, which differentiates it from classical coumarin derivatives .

Properties

IUPAC Name |

1-[2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O4/c1-15-20-7-6-19(30-13-12-27-10-8-17(9-11-27)23(26)28)14-21(20)31-24(29)22(15)16-2-4-18(25)5-3-16/h2-7,14,17H,8-13H2,1H3,(H2,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQNIISFAWFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogues .

Scientific Research Applications

1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes and interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It can be used in material science for applications like fluorescent sensors and dyestuffs.

Mechanism of Action

The mechanism of action of 1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-Chlorophenyl)-3-(4-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)phenyl)acrylamide (5b)

- Structural Differences : Replaces the piperidine-4-carboxamide group with an acrylamide-linked phenyl ring. The absence of the piperidine ring reduces conformational flexibility but retains the 4-chlorophenyl and coumarin motifs .

- Activity : Demonstrates moderate anticancer activity in vitro, with IC₅₀ values ~15 µM against breast cancer cell lines. The acrylamide group may enhance hydrogen bonding with target proteins compared to the carboxamide derivative .

2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N’-[1-(4-chlorophenyl)ethylidene]aceto-hydrazide (5)

- Structural Differences: Substitutes the piperidine-carboxamide with a hydrazide group.

- Activity : Exhibits antimicrobial properties against Gram-positive bacteria (MIC = 8 µg/mL), attributed to the hydrazide’s ability to chelate metal ions essential for microbial enzymes .

N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h)

- Structural Differences : Features a benzyl-piperidine group and a 4-oxo chromene core (vs. 2-oxo in the target compound). The benzyl group enhances lipophilicity, while the 4-oxo configuration alters electronic distribution .

- Activity : Shows higher acetylcholinesterase inhibition (IC₅₀ = 2.3 µM) compared to the target compound, likely due to the benzyl group’s interaction with hydrophobic enzyme pockets .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Yields : The target compound’s analogs, such as 5 and 4h , are synthesized with moderate yields (69–78%) using acetic acid-mediated condensation or carboxamide coupling .

- Structure-Activity Relationships (SAR) :

- Crystallography : Software like SHELXL and WinGX has been critical in resolving the crystal structures of coumarin derivatives, confirming planar chromen-2-one cores and substituent orientations .

Biological Activity

1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A piperidine ring , which is known for its diverse biological activities.

- A chromen-2-one moiety with a 4-chlorophenyl group, contributing to its bioactivity.

Structural Formula

The IUPAC name for this compound is:

Anticancer Properties

Research indicates that compounds with similar chromenone structures exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways.

Case Study:

In a study evaluating the anticancer effects of chromenone derivatives, it was found that certain derivatives inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 5 to 15 µM, showcasing their potency against tumor cells .

Antimicrobial Activity

Piperidine derivatives have shown promising antimicrobial properties. The compound's structural features may enhance its interaction with bacterial cell membranes or inhibit essential microbial enzymes.

Research Findings:

A series of piperidine-based compounds were synthesized and tested against common bacterial strains. The results demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease.

Table 1: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | Acetylcholinesterase | 12.5 | |

| 2 | Urease | 8.3 |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and urinary tract infections.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes like AChE, it can prevent the breakdown of neurotransmitters, potentially enhancing cholinergic signaling.

- Induction of Apoptosis : The chromenone structure may interact with cellular pathways that regulate apoptosis, promoting cell death in cancerous cells.

- Antimicrobial Mechanisms : The interaction with bacterial membranes or essential metabolic pathways could disrupt bacterial growth and replication.

Comparative Analysis

When compared to other piperidine derivatives, this compound exhibits unique biological profiles due to its specific functional groups and structural configuration.

Table 2: Comparison with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | AChE Inhibition |

|---|---|---|---|

| Compound A (similar piperidine derivative) | Moderate | Weak | Moderate |

| Compound B (chromenone derivative) | Strong | Moderate | Strong |

| 1-(2-((3-(4-chlorophenyl)-4-methyl...)) | Strong | Moderate | Strong |

Q & A

Q. Table 1. Representative Crystallographic Data (from analogous compounds)

Basic: What assays are recommended for preliminary pharmacological profiling?

Answer:

- Enzyme inhibition assays : Test affinity for target enzymes (e.g., kinases or proteases) using fluorescence-based or radiometric methods. IC50 values should be validated with triplicate measurements .

- Cellular permeability : Use Caco-2 monolayers or PAMPA assays to assess passive diffusion.

- Solubility and stability : HPLC-UV quantification in PBS (pH 7.4) and simulated gastric fluid identifies degradation pathways .

Advanced: How can synthetic yield and purity be optimized for scale-up?

Answer:

- Design of Experiments (DOE) : Apply factorial design to optimize reaction time, temperature, and stoichiometry. For example, varying NaOH concentration (0.1–1.0 M) in dichloromethane improves etherification efficiency .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts enhance regioselectivity in chromen-ether formation.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How to resolve contradictions in biological activity across assays?

Answer:

- Orthogonal validation : Confirm binding affinity using Surface Plasmon Resonance (SPR) alongside enzymatic assays to rule out false positives.

- Assay conditions : Adjust ionic strength (e.g., 150 mM NaCl vs. low salt) to evaluate electrostatic interactions. For example, sulfonyl-piperidine derivatives show varied activity under different buffer conditions .

- Metabolite profiling : LC-MS identifies degradation products that may interfere with assay results .

Advanced: What computational strategies predict reactivity or binding modes?

Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for chromen-ether formation. B3LYP/6-31G* optimizes ground-state geometries .

- Molecular docking (AutoDock Vina) : Simulate binding to target receptors (e.g., GPCRs) using crystal structures from the PDB. Focus on piperidine-carboxamide interactions with hydrophobic pockets.

- Machine learning : Train models on PubChem data to predict ADMET properties or synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.